

Pharmacological Profile of CS-526: An In-depth Technical Guide

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Compound of Interest

Compound Name: CS-526

Cat. No.: B1669647

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For Researchers, Scientists, and Drug Development Professionals

Abstract

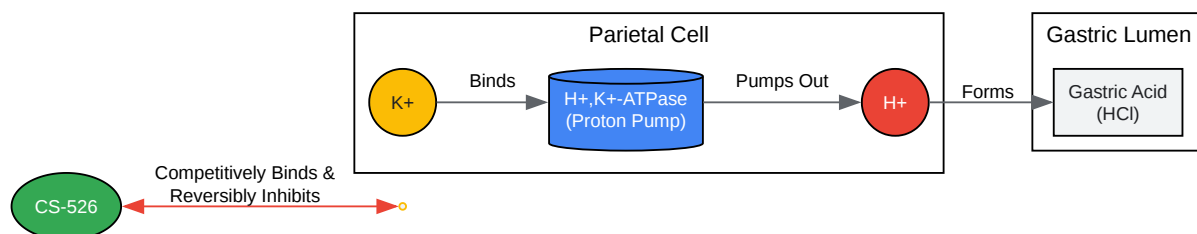
CS-526 is a novel, potent, and reversible acid pump antagonist that has demonstrated significant potential in the management of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the pharmacological profile of **CS-526**, including its mechanism of action, in vitro and in vivo efficacy, and its effects on gastric acid and serum gastrin levels. Detailed experimental protocols for key studies are provided, along with quantitative data presented in a clear, tabular format. Visual representations of its mechanism and experimental workflows are included to facilitate a deeper understanding of its pharmacological characteristics.

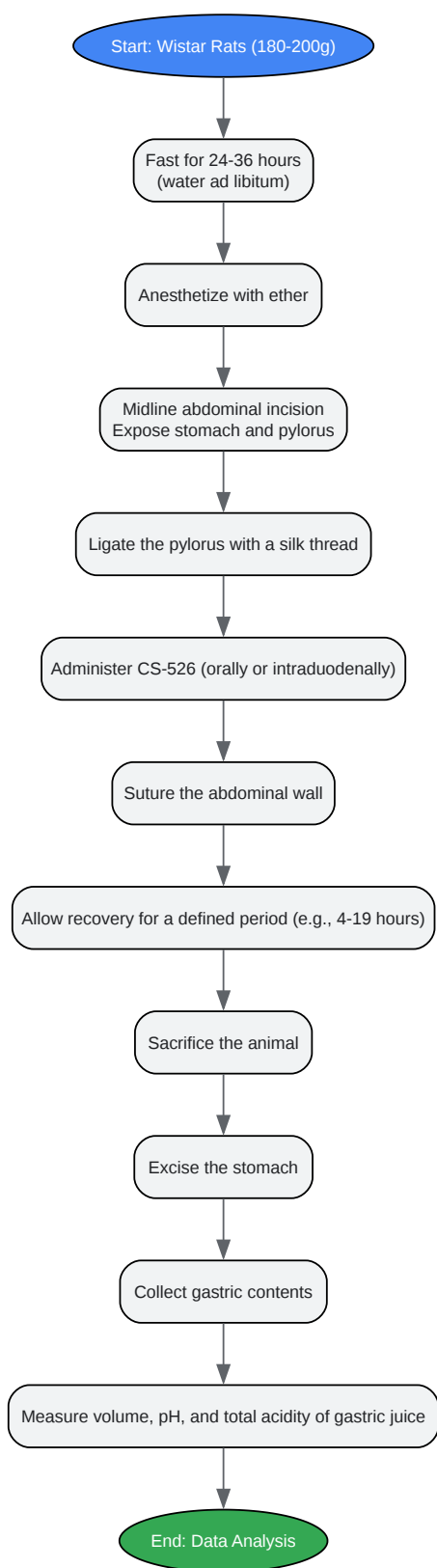
Introduction

CS-526, with the chemical name 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-[[[(1S,2S)-2-methylcyclopropyl]methyl]-1H-pyrrolo[2,3-d]pyridazine, is an acid pump antagonist that inhibits gastric H⁺,K⁺-ATPase. It offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly antagonizing the K⁺ binding site of the H⁺,K⁺-ATPase. This guide synthesizes the available pharmacological data on **CS-526**, providing a core resource for professionals in the field of drug development and gastrointestinal research.

Mechanism of Action

CS-526 exerts its pharmacological effect by directly inhibiting the final step in the gastric acid secretion pathway. It competitively blocks the potassium (K^+) binding site on the gastric H^+,K^+ -ATPase, the proton pump responsible for pumping hydrogen ions (H^+) into the gastric lumen in exchange for K^+ ions. This inhibition is reversible, which contrasts with the irreversible inhibition characteristic of conventional PPIs.





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